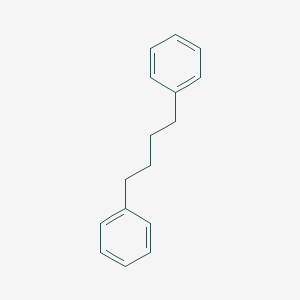

1,4-Diphenylbutane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenylbutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJFYGFBITUZOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60148492 | |

| Record name | Benzene, 1,1'-(1,4-butanediyl)bis- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,4-Diphenylbutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12158 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1083-56-3 | |

| Record name | 1,1′-(1,4-Butanediyl)bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1083-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diphenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diphenylbutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,4-butanediyl)bis- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60148492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diphenylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIPHENYLBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6U5WCN4QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,4-Diphenylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenylbutane is a hydrocarbon featuring a central four-carbon aliphatic chain with a phenyl group at each end. Its structure provides a flexible yet well-defined scaffold, making it a subject of interest in various fields of chemical research. This document provides a comprehensive overview of the synthesis and physicochemical properties of 1,4-diphenylbutane, intended for professionals in research and development.

Physicochemical Properties

1,4-Diphenylbutane is a white to off-white crystalline solid at room temperature.[1] It is readily soluble in many organic solvents but has poor solubility in water.[2] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈ | [1][2][3] |

| Molar Mass | 210.31 g/mol | [1][3] |

| Melting Point | 52-53 °C | [1] |

| Boiling Point | 122-128 °C at 2 mmHg | [1] |

| Density | 0.988 g/cm³ (estimate) | [1] |

| Refractive Index | 1.5409 (estimate) | [1] |

| LogP | 4.252 | [4] |

Spectroscopic Data

The structural features of 1,4-diphenylbutane give rise to a characteristic spectroscopic signature. The following table summarizes the expected and reported spectral data.

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons (10H) typically appear as a multiplet in the range of δ 7.1-7.3 ppm. The benzylic protons (4H) are expected around δ 2.6 ppm as a triplet, and the internal methylene protons (4H) would appear further upfield as a multiplet around δ 1.7 ppm. |

| ¹³C NMR | Aromatic carbons show signals between δ 125-142 ppm. The benzylic carbons are expected around δ 35-36 ppm, and the internal methylene carbons would be found near δ 31-32 ppm. |

| Infrared (IR) | C-H stretching (aromatic): ~3030 cm⁻¹; C-H stretching (aliphatic): 2950-2850 cm⁻¹; C=C stretching (aromatic): 1600-1500 cm⁻¹; C-H bending (aromatic): 860-680 cm⁻¹.[5] |

| Mass Spec (EI) | The molecular ion peak (M⁺) is observed at m/z 210.[6] A prominent base peak is often seen at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by benzylic cleavage.[6] Another significant fragment may appear at m/z 105, resulting from cleavage of the C-C bond beta to the phenyl group. |

Synthesis of 1,4-Diphenylbutane

Several synthetic routes to 1,4-diphenylbutane have been established, ranging from classical coupling reactions to modern photochemical methods.

Wurtz-Fittig Type Coupling of Benzyl Halides

This classic method involves the reductive coupling of two molecules of a benzyl halide using an alkali metal, typically sodium. The reaction proceeds through the formation of a highly reactive organosodium intermediate.

Caption: Workflow for the Wurtz-Fittig type synthesis of 1,4-diphenylbutane.

Experimental Protocol:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and a dropping funnel. The entire apparatus must be thoroughly dried to prevent the reaction of sodium with moisture.

-

Reaction Initiation: Sodium metal is cut into small pieces and placed in the flask with anhydrous diethyl ether.

-

Addition of Benzyl Chloride: Benzyl chloride, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to the stirred suspension of sodium metal. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction Completion: After the addition is complete, the mixture is refluxed for a period to ensure complete reaction.

-

Work-up: The reaction is cooled, and any unreacted sodium is carefully quenched by the slow addition of ethanol. The mixture is then washed with water to remove sodium salts. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Grignard Reagent Coupling

This method provides a more controlled coupling compared to the Wurtz reaction. A common approach involves the coupling of a Grignard reagent with a suitable electrophile. For the synthesis of 1,4-diphenylbutane, two equivalents of benzylmagnesium bromide can be coupled.

Caption: Workflow for the Grignard-based synthesis of 1,4-diphenylbutane.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed. A solution of benzyl bromide in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of benzylmagnesium bromide.

-

Coupling Reaction: The Grignard reagent is then ready for the coupling step.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Friedel-Crafts Acylation followed by Reduction

This two-step sequence is a reliable method for synthesizing 1,4-diphenylbutane. The first step involves the Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid. The keto group is then reduced to a methylene group in the second step.

Caption: Two-step synthesis of 1,4-diphenylbutane via Friedel-Crafts acylation and subsequent reduction.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

-

Reaction Setup: Anhydrous aluminum chloride is suspended in an excess of dry benzene in a flask equipped with a stirrer, reflux condenser, and a dropping funnel.

-

Addition of Reactant: Succinic anhydride is added portion-wise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a moderate temperature.

-

Reaction Completion: After the addition, the mixture is heated to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The benzene layer is separated, and the product is extracted.

Step 2: Clemmensen Reduction of 4-oxo-4-phenylbutanoic acid

-

Preparation of Amalgamated Zinc: Zinc wool or granules are amalgamated by treating with a solution of mercuric chloride.

-

Reduction: The 4-oxo-4-phenylbutanoic acid is added to a flask containing the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

-

Reaction: The mixture is heated under reflux for an extended period. Additional portions of hydrochloric acid may be required to maintain the acidity.

-

Work-up: After cooling, the organic layer is separated, washed with water and sodium bicarbonate solution, and then dried.

-

Purification: The solvent is removed, and the resulting 1,4-diphenylbutane is purified by distillation or recrystallization.

Modern Photochemical Synthesis

A high-yield synthesis of 1,4-diphenylbutane can be achieved through a modern photochemical approach involving the coupling of an aryl halide with ethylene.[3] This method utilizes a dual catalytic system of an iridium photocatalyst and a nickel catalyst.[3]

Caption: Workflow for the photochemical synthesis of 1,4-diphenylbutane.[3]

Experimental Protocol: [3]

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, add the aryl halide (e.g., iodobenzene, 1 equiv.), the iridium photocatalyst (e.g., Ir(dtbbpy)(ppy)₂PF₆, 1 mol%), and the nickel catalyst (e.g., NiCl₂·glyme, 10 mol%) in acetonitrile.[3]

-

Degassing: The resulting mixture is sealed and degassed via vacuum evacuation and backfilled with ethylene gas (this cycle is repeated three times).[3]

-

Addition of Reagents: N,N,N',N'-tetramethylethylenediamine (TMEDA, 2 equiv.) and N,N-diisopropylethylamine (DIPEA, 2 equiv.) are subsequently added.[3]

-

Photoreaction: The mixture is irradiated with a blue LED strip under an ethylene atmosphere (from a balloon) for 24 hours at 25 °C.[3]

-

Work-up: Upon completion, water is added to the reaction mixture, and it is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3]

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane or hexane/ethyl acetate eluent system to yield 1,4-diphenylbutane.[3]

Safety Information

1,4-Diphenylbutane is known to cause skin and serious eye irritation.[6] It may also cause long-lasting harmful effects to aquatic life.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions in place.

References

An In-depth Technical Guide to the Synthesis of 1,4-Diphenylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1,4-diphenylbutane, a valuable building block in organic synthesis and medicinal chemistry. This document details several effective methodologies, including experimental protocols and comparative data, to assist researchers in the selection and implementation of the most suitable synthesis strategy for their specific needs.

Introduction

1,4-Diphenylbutane is a hydrocarbon featuring a central four-carbon chain with phenyl substituents at the terminal positions. Its structural motif is found in various compounds of interest in materials science and pharmaceuticals. The synthesis of this compound can be achieved through several classical and modern organic chemistry reactions. This guide will focus on four principal synthetic pathways:

-

Reductive Coupling of Benzyl Halides (Wurtz-Type Reaction): A classical method involving the coupling of two benzyl halide molecules.

-

Friedel-Crafts Acylation followed by Reduction: A two-step process involving the acylation of benzene with succinic anhydride and subsequent reduction of the resulting keto acid.

-

Grignard Reagent Coupling: Utilizing the reaction of a Grignard reagent with a suitable electrophile.

-

Catalytic Hydrogenation of 1,4-Diphenyl-1,3-butadiene: The saturation of a conjugated diene to the corresponding alkane.

Each of these methods offers distinct advantages and disadvantages concerning yield, scalability, and substrate scope, which will be discussed in the following sections.

Comparative Data of Synthetic Methods

The following table summarizes key quantitative data for the different synthetic approaches to 1,4-diphenylbutane, allowing for a direct comparison of their efficiencies.

| Method | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Time (hours) | Temperature (°C) | Notes |

| Reductive Coupling (Wurtz-Type) | Benzyl chloride or Benzyl bromide | Sodium or Zinc | 60-70 | 2-4 | Reflux | Prone to side reactions, including elimination. Yields can be variable. |

| Friedel-Crafts Acylation & Reduction | Benzene, Succinic anhydride | AlCl₃, Zn(Hg)/HCl | 70-85 (overall) | 8-12 | 0-100 | Two-step process. The reduction step (Clemmensen or Wolff-Kishner) can have harsh conditions. |

| Grignard Reagent Coupling | 1-Bromo-2-phenylethane | Magnesium | 50-60 | 3-5 | 0 - Reflux | The primary challenge is the potential for Wurtz-type side reactions between the Grignard reagent and the starting halide. |

| Catalytic Hydrogenation | 1,4-Diphenyl-1,3-butadiene | H₂, Pd/C | >95 | 2-6 | 25-50 | Requires a pre-synthesized diene. The hydrogenation is typically high-yielding and clean. |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Method 1: Reductive Coupling of Benzyl Chloride (Wurtz-Type Reaction)

This protocol describes the dimerization of benzyl chloride using sodium metal.

Materials:

-

Benzyl chloride

-

Sodium metal

-

Anhydrous diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place freshly cut sodium metal (2.2 molar equivalents) in anhydrous diethyl ether.

-

From the dropping funnel, add a solution of benzyl chloride (1.0 molar equivalent) in anhydrous diethyl ether dropwise to the stirred suspension of sodium metal at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture under reflux for an additional 2 hours.

-

Cool the reaction mixture to room temperature and cautiously quench the excess sodium by the slow addition of ethanol.

-

Carefully add 1 M hydrochloric acid to dissolve the sodium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Method 2: Friedel-Crafts Acylation of Benzene followed by Clemmensen Reduction

This two-step synthesis first prepares 4-oxo-4-phenylbutanoic acid, which is then reduced to 4-phenylbutanoic acid, a precursor that can be further converted to 1,4-diphenylbutane. For the purpose of this guide, we will detail the synthesis of the intermediate keto acid and its subsequent reduction.

Step 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid

Materials:

-

Benzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (solvent, optional)

-

Ice

-

Concentrated hydrochloric acid

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas trap, and a dropping funnel, place anhydrous aluminum chloride (2.2 molar equivalents) and carbon disulfide (if used as a solvent).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of succinic anhydride (1.0 molar equivalent) in benzene (which also acts as the reagent) from the dropping funnel.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 1 hour.

-

Cool the reaction mixture and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid.

-

If a co-solvent was used, separate the layers. If only benzene was used, add diethyl ether to extract the product.

-

Wash the organic layer with water and then extract the product into a sodium bicarbonate solution.

-

Acidify the bicarbonate solution with concentrated hydrochloric acid to precipitate the 4-oxo-4-phenylbutanoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry. The product can be recrystallized from water or a mixture of benzene and petroleum ether.[1]

Step 2: Clemmensen Reduction of 4-Oxo-4-phenylbutanoic Acid

Materials:

-

4-Oxo-4-phenylbutanoic acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a 5% mercury(II) chloride solution for 5 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, water, and a solution of 4-oxo-4-phenylbutanoic acid (1.0 molar equivalent) in toluene.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reaction.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-phenylbutanoic acid. Further reduction and cyclization steps would be required to obtain 1,4-diphenylbutane.

Method 3: Catalytic Hydrogenation of 1,4-Diphenyl-1,3-butadiene

This method provides a clean and high-yielding route to 1,4-diphenylbutane, provided the starting diene is available.

Materials:

-

1,4-Diphenyl-1,3-butadiene

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl acetate (solvent)

-

Hydrogen gas

Procedure:

-

In a hydrogenation flask, dissolve 1,4-diphenyl-1,3-butadiene (1.0 molar equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C (typically 1-5 mol% of palladium).

-

Connect the flask to a hydrogenation apparatus (e.g., a Parr hydrogenator or a balloon filled with hydrogen).

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield 1,4-diphenylbutane, which can be further purified by recrystallization if necessary.

Visualizations

The following diagrams illustrate key synthetic pathways and workflows.

Caption: Friedel-Crafts acylation followed by reduction pathway.

References

An In-depth Technical Guide to 1,4-Diphenylbutane (CAS No. 1083-56-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Diphenylbutane, a significant aromatic hydrocarbon in organic synthesis and materials science. This document consolidates essential information, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and key applications. All quantitative data is presented in structured tables for ease of reference, and logical workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

1,4-Diphenylbutane is a solid organic compound with the chemical formula C₁₆H₁₈.[1][2] It is also known by its IUPAC name, 4-phenylbutylbenzene.[2][3] The following tables summarize its key physical and chemical properties.

Table 1: General Properties of 1,4-Diphenylbutane

| Property | Value | Source(s) |

| CAS Number | 1083-56-3 | [1][2][4][5] |

| Molecular Formula | C₁₆H₁₈ | [1][2][3] |

| Molecular Weight | 210.31 g/mol | [3][4] |

| Appearance | White crystals or solid | [2][5] |

| IUPAC Name | 4-phenylbutylbenzene | [2][3] |

| Synonyms | Benzene, 1,1'-(1,4-butanediyl)bis-; Butane, 1,4-diphenyl- | [1] |

Table 2: Physical Properties of 1,4-Diphenylbutane

| Property | Value | Source(s) |

| Melting Point | 52-53°C | [2][5] |

| Boiling Point | 122-128°C at 2 mm Hg | [2][5] |

| Density | 0.973 g/cm³ (estimate) | [2] |

| Flash Point | 151.3°C | [2] |

| Solubility | Good solubility in organic solvents, poor in water. | [5] |

Table 3: Spectroscopic Data of 1,4-Diphenylbutane

| Spectroscopic Technique | Key Data Points | Source(s) |

| ¹H NMR | Spectra available, specific shifts depend on solvent and instrument. | [6] |

| ¹³C NMR | Spectra available, specific shifts depend on solvent and instrument. | [6] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 210. Key Fragments: m/z 91, 92. | [4] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. | [6] |

| Kovats Retention Index | Standard non-polar: 1756; Standard polar: 2355, 2398 | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 1,4-Diphenylbutane are crucial for reproducible research. The following sections provide protocols for key experimental procedures.

Synthesis of 1,4-Diphenylbutane via Iron-Catalyzed Intramolecular Cross-Dehydroarylation

This method is used for constructing 1-arylnaphthalenes and 4-arylcoumarins, with 1,4-diphenylbutane as a linear substrate.[2]

Materials:

-

1,4-Diphenylbutane (substrate, 0.2 mmol, 1.0 equiv)

-

Iron(III) chloride (FeCl₃, 2.5 mol%)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 5.0 equiv)

-

1,2-Dichloroethane (DCE, 2.0 mL)

-

Dichloromethane (DCM)

-

Nitrogen gas

-

25 mL oven-dried Schlenk tube with magnetic stir bar

-

Silica gel for flash column chromatography

Procedure:

-

To the Schlenk tube, add FeCl₃ (2.5 mol%) and DDQ (5.0 equiv).

-

Add the 1,4-diphenylbutane substrate (0.2 mmol, 1.0 equiv) and DCE (2.0 mL) to the reaction mixture.

-

Seal the tube and purge with nitrogen by evacuating and backfilling three times.

-

Stir the sealed tube at 100 °C for 36 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with 10 mL of DCM and filter.

-

Rinse the residue with an appropriate amount of DCM.

-

Concentrate the filtrate and purify by flash column chromatography on silica gel.[2]

Synthesis of 1,4-Diphenylbutane via Nickel-Catalyzed Reaction

This procedure describes a nickel-catalyzed synthesis of 1,4-diphenylbutane.

Materials:

-

Aryl-halide (0.2 mmol, 1 equiv.)

-

Ir(dtbbpy)(ppy)₂PF₆ (1.8 mg, 0.002 mmol, 1 mol %)

-

NiCl₂·glyme (4.4 mg, 0.02 mmol, 10 mol %)

-

Acetonitrile (MeCN, 4.0 mL)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA, 60 μL, 2 equiv.)

-

N,N-diisopropylethylamine (DIPEA, 70 μL, 2 equiv.)

-

Ethylene

-

10 mL Schlenk flask with a magnetic stirrer bar

-

Blue LED strip (2 meters, 18 W)

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Add the aryl-halide, Ir(dtbbpy)(ppy)₂PF₆, and NiCl₂·glyme to the Schlenk flask.

-

Add MeCN to the flask.

-

Seal the flask, degas via vacuum evacuation, and backfill with ethylene. Repeat this process three times.

-

Sequentially add TMEDA and DIPEA to the mixture.

-

Irradiate the mixture with the blue LED strip with an ethylene balloon for 24 hours at 25°C.

-

Monitor the reaction progress using GC analysis.

-

Upon completion, add 30 mL of water and extract three times with 10 mL of ethyl acetate.

-

Wash the combined organic layers three times with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue using flash column chromatography (hexane or hexane/ethyl acetate).[4]

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis of 1,4-Diphenylbutane.

Synthesis Workflow

References

- 1. 1,4-diphenylbutane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1,4-Diphenylbutane-1,4-diol synthesis - chemicalbook [chemicalbook.com]

- 4. 1,4-DIPHENYLBUTANE synthesis - chemicalbook [chemicalbook.com]

- 5. 1,4-DIPHENYLBUTANE [chembk.com]

- 6. 1,4-Diphenylbutane | C16H18 | CID 66182 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Diphenylbutane

This guide provides a comprehensive overview of the physicochemical properties and synthetic applications of 1,4-Diphenylbutane, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

1,4-Diphenylbutane, also known as (4-Phenylbutyl)benzene, is a hydrocarbon featuring a central butane chain with a phenyl group at each end. Its molecular formula is C16H18.[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 210.31 g/mol [2] |

| Molecular Formula | C16H18[1] |

| CAS Number | 1083-56-3 |

| Melting Point | 52-53°C |

| Boiling Point | 122-128°C at 2mm Hg |

| Density | 0.973 g/cm³ |

| Flash Point | 151.3°C |

| Appearance | White crystals |

| XLogP3 | 4 |

Experimental Protocols

Synthesis of 1-Arylnaphthalenes and 4-Arylcoumarins

A notable application of 1,4-Diphenylbutane is its use as a linear substrate in the iron-catalyzed intramolecular cross-dehydroarylation (CDA) to construct 1-arylnaphthalenes and 4-arylcoumarins. This method leverages the reaction between benzylic C(sp³)-H bonds and aromatic C(sp²)-H bonds.

General Procedure:

-

To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add FeCl3 (2.5 mol%) and DDQ (5.0 equiv).

-

Add the 1,4-diphenylbutane substrate (0.2 mmol, 1.0 equiv) and 2.0 mL of 1,2-dichloroethane (DCE) to the reaction mixture.

-

Evacuate the tube and backfill with nitrogen three times.

-

Seal the tube and stir the reaction mixture at 100°C for 36 hours.

-

After cooling to room temperature, dilute the mixture with 10 mL of dichloromethane (DCM).

-

Filter the solution and rinse the solid with additional DCM.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the desired product.

This protocol can be adapted by introducing various functional groups to the 1,4-diphenylbutane substrate to synthesize a range of polycyclic aromatic hydrocarbons with potential applications in materials science due to their optoelectronic properties.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 1-arylnaphthalenes and 4-arylcoumarins from 1,4-diphenylbutane.

Caption: Workflow for the synthesis of complex aromatic compounds.

References

In-Depth Technical Guide to the Spectral Data of 1,4-Diphenylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,4-diphenylbutane, a molecule of interest in various fields of chemical research. The following sections present key spectral data obtained through Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Detailed experimental protocols are provided for each technique, offering a basis for reproducible research and further investigation.

Spectroscopic Data Summary

The structural elucidation of 1,4-diphenylbutane is supported by a combination of spectroscopic techniques. The data presented in the following tables has been compiled from various sources to provide a comprehensive reference.

Mass Spectrometry Data

Mass spectrometry of 1,4-diphenylbutane confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization.

Table 1: Mass Spectrometry Data for 1,4-Diphenylbutane

| Parameter | Value |

| Molecular Formula | C₁₆H₁₈ |

| Molecular Weight | 210.31 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 210 |

| Key Fragmentation Peaks | m/z 91, 92 |

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of 1,4-diphenylbutane.

Table 2: ¹H NMR Spectral Data for 1,4-Diphenylbutane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | m | 10H | Aromatic protons (C₆H₅) |

| ~2.61 | t | 4H | Benzylic protons (-CH₂-Ph) |

| ~1.65 | m | 4H | Methylene protons (-CH₂-CH₂-) |

Solvent: CDCl₃, Reference: TMS (δ 0.00)

Table 3: ¹³C NMR Spectral Data for 1,4-Diphenylbutane

| Chemical Shift (δ) ppm | Assignment |

| ~142.5 | Aromatic C (quaternary) |

| ~128.4 | Aromatic CH |

| ~128.2 | Aromatic CH |

| ~125.7 | Aromatic CH |

| ~35.8 | Benzylic CH₂ |

| ~31.3 | Methylene CH₂ |

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.0)

Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in 1,4-diphenylbutane, primarily the aromatic and aliphatic C-H bonds.

Table 4: Infrared (IR) Spectroscopy Data for 1,4-Diphenylbutane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3030 | Medium | Aromatic C-H stretch |

| ~2930-2850 | Strong | Aliphatic C-H stretch |

| ~1600, 1495, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~750, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Experimental Protocols

While specific experimental parameters for all the cited data are not exhaustively available in the referenced literature, the following sections provide detailed, representative methodologies for the spectroscopic analysis of organic compounds like 1,4-diphenylbutane.

Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation:

-

A dilute solution of 1,4-diphenylbutane is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

The typical concentration is in the range of 10-100 µg/mL.[1]

-

The sample is filtered to remove any particulate matter before injection.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of aromatic hydrocarbons (e.g., a DB-5ms or equivalent).

-

Injector: Splitless injection is commonly used for trace analysis. The injector temperature is typically set to 250-280 °C.

-

Oven Temperature Program: An initial temperature of around 60-80 °C is held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

-

Approximately 5-10 mg of 1,4-diphenylbutane is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain it.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to TMS at 0.00 ppm.

¹³C NMR Spectroscopy:

-

Spectrometer: Operating at a corresponding frequency for ¹³C (e.g., 101 MHz for a 400 MHz ¹H instrument).

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is typically used to simplify the spectrum to singlets for each unique carbon.[3]

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delays may be needed for quantitative analysis).

-

Number of Scans: 128 or more scans are often required due to the low natural abundance of ¹³C.[4]

-

-

Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups in a molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR is a common and simple method for solid samples. A small amount of solid 1,4-diphenylbutane is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A benchtop FTIR spectrometer.

-

Light Source: A mid-IR source (e.g., Globar).

-

Detector: A deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Measurement Range: 4000-400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a compound like 1,4-diphenylbutane.

Caption: Workflow for the spectral characterization of 1,4-diphenylbutane.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Diphenylbutane

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,4-Diphenylbutane. It includes quantitative data, detailed experimental protocols, and visualizations of key chemical processes to support research and development activities.

Physical Properties

1,4-Diphenylbutane is a colorless to light yellow crystalline solid at room temperature.[1][2] It is characterized by a flexible butane chain connecting two rigid phenyl groups, which imparts significant conformational freedom.[3] This structure makes it a valuable model compound for studying non-covalent intramolecular dispersion effects, particularly phenyl-phenyl interactions.[3]

Table 1: Quantitative Physical Properties of 1,4-Diphenylbutane

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈ | [1][2][4][5] |

| Molecular Weight | 210.31 g/mol | [4][5][6] |

| Appearance | White to off-white or colorless to light yellow crystalline solid | [1][2][4] |

| Melting Point | 52-53 °C | [1][2][4][7] |

| Boiling Point | 317 °C (at 760 mmHg); 122-128 °C (at 2 mmHg) | [1][2][4][7] |

| Density | 0.973 g/cm³ | [3][4] |

| Flash Point | 151.3 °C | [2][4] |

| Solubility | Good solubility in organic solvents; poor solubility in water.[1] Soluble in Chloroform and DMSO (slightly).[6] | [1][6] |

| Vapor Pressure | 0.000729 mmHg at 25°C | [2] |

| Refractive Index | 1.549 | [7] |

| LogP | 4.252 | [2] |

Chemical Properties and Reactions

1,4-Diphenylbutane is a versatile compound in organic synthesis, serving as a synthetic intermediate for various transformations.[1][2] Its flexible aliphatic spacer and terminal phenyl groups allow for a range of chemical reactions.

Alkylation and Arylation

The compound can undergo alkylation and arylation reactions to produce a variety of derivatives.[1]

Intramolecular Cross-Dehydroarylation

A significant reaction of 1,4-diphenylbutane is its use as a linear substrate in iron-catalyzed intramolecular cross-dehydroarylation. This reaction constructs 1-arylnaphthalenes and 4-arylcoumarins by forming a bond between a benzylic C(sp³)-H and an aromatic C(sp²)-H.[4] The introduction of different functional groups onto the 1,4-diphenylbutane substrate can lead to the formation of various products, including polycyclic aromatic hydrocarbons with notable optoelectronic properties.[4]

Photochemical Generation of Biradicals

1,4-Diphenylbutane derivatives are used to photochemically generate the 1,4-diphenylbutane-1,4-diyl diradical.[3] The study of the reaction products, which include styrene, 1,2-diphenylcyclobutane, and 1-phenyl-1,2,3,4-tetrahydronaphthalene, provides valuable insights into biradical chemistry and reactivity.[3]

Experimental Protocols

Synthesis of 1,4-Diphenylbutane

A straightforward, one-step synthesis of 1,4-diphenylbutane and its derivatives can be achieved from styrene or α-methylstyrene.[8] Another common method involves the reaction of bromobenzene and ethylene.[3] A detailed protocol for an iron-catalyzed synthesis is described below.

Protocol: Iron-Catalyzed Synthesis of 1-Arylnaphthalenes from 1,4-Diphenylbutane [4]

-

Preparation: To a 25 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add FeCl₃ (2.5 mol%) and DDQ (5.0 equiv).

-

Addition of Reactants: Add the 1,4-diphenylbutane substrate (0.2 mmol, 1.0 equiv) and 2.0 mL of 1,2-dichloroethane (DCE) to the reaction mixture.

-

Degassing: Seal the tube and pump it three times on a vacuum line, backfilling with nitrogen each time.

-

Reaction: Stir the sealed tube at 100 °C for 36 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with 10 mL of dichloromethane (DCM), filter the solution, and rinse the solid with additional DCM.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a critical technique for the identification and quantification of volatile and semi-volatile compounds, making it suitable for analyzing 1,4-diphenylbutane and its reaction products.[3]

General Protocol for GC-MS Analysis:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injector port, which is heated to ensure rapid volatilization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.

-

Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source (typically using electron ionization).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at each m/z value.

-

Data Analysis: The resulting mass spectrum provides a molecular fingerprint of the compound, which can be compared to spectral libraries (like NIST) for identification.[5] The retention time from the chromatogram further aids in identification.

Spectral Data

Spectral data is essential for the structural elucidation and confirmation of 1,4-Diphenylbutane.

-

¹H NMR: Proton NMR spectra are available for 1,4-diphenylbutane, providing information about the chemical environment of the hydrogen atoms in the molecule.[5]

-

¹³C NMR: Carbon-13 NMR spectra provide information on the carbon skeleton of the molecule.[5]

-

Mass Spectrometry (MS): GC-MS data shows a top peak at m/z 91, corresponding to the tropylium ion, and a molecular ion peak at m/z 210.[5]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available and can be used to identify the functional groups present in the molecule.[5]

Safety Information

1,4-Diphenylbutane is considered an irritant.[5] It can cause skin and serious eye irritation.[5] It may also cause long-lasting harmful effects to aquatic life.[5] Standard safety precautions, such as wearing protective gloves and glasses, should be observed to avoid skin and eye contact.[1] Store in a cool, dry place away from fire and oxidants.[1]

References

- 1. 1,4-DIPHENYLBUTANE [chembk.com]

- 2. guidechem.com [guidechem.com]

- 3. 1,4-Diphenylbutane|High-Quality Research Chemical [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1,4-Diphenylbutane | C16H18 | CID 66182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-DIPHENYLBUTANE | 1083-56-3 [chemicalbook.com]

- 7. 1,4-diphenylbutane [stenutz.eu]

- 8. Synthesis of 1,4-substituted 1,4-diphenylbutanes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Architectural Significance of the 1,4-Diphenylbutane Scaffold in Complex Molecular Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diphenylbutane core, a seemingly simple structural motif, offers a remarkable degree of versatility and strategic importance in modern organic synthesis. Its unique combination of a flexible four-carbon aliphatic spacer and two terminal phenyl groups provides a powerful tool for the construction of complex molecular architectures, ranging from pharmacologically active agents to novel materials. This technical guide delves into the structural significance of 1,4-diphenylbutane, exploring its role as a molecular linker, its conformational dynamics, and its application in the synthesis of macrocycles, polymers, and targeted therapeutics. Detailed experimental protocols, quantitative data, and visual representations of key concepts are provided to offer a comprehensive resource for researchers in the field.

Introduction

The rational design and synthesis of complex organic molecules are fundamental to advancements in medicine, materials science, and chemical biology. The choice of appropriate building blocks is paramount in this endeavor, and the 1,4-diphenylbutane scaffold has emerged as a valuable component in the synthetic chemist's toolbox. The structural attributes of 1,4-diphenylbutane—a flexible n-butyl chain flanked by two phenyl rings—confer a unique set of properties that can be exploited to control molecular geometry, modulate biological activity, and direct the assembly of supramolecular structures. This guide will provide a detailed examination of the multifaceted roles of the 1,4-diphenylbutane core in contemporary synthesis.

Physicochemical and Spectroscopic Properties of 1,4-Diphenylbutane

A thorough understanding of the fundamental properties of 1,4-diphenylbutane is essential for its effective utilization in synthesis. The key physicochemical and spectroscopic data for the parent compound are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈ | [1] |

| Molecular Weight | 210.31 g/mol | [1] |

| Melting Point | 52-53 °C | [2] |

| Boiling Point | 122-128 °C at 2 mmHg | [3] |

| Density | 0.988 g/cm³ (estimate) | [3] |

| Solubility | Soluble in ethanol, ether, chloroform | [4] |

| Spectrum Type | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | δ 7.32-7.17 (m, 10H, Ar-H), 2.67 (t, J=7.6 Hz, 4H, -CH₂-Ar), 1.71 (p, J=7.6 Hz, 4H, -CH₂-CH₂-) |

| ¹³C NMR (CDCl₃) | δ 142.4, 128.4, 128.2, 125.7, 35.8, 31.4 |

Synthesis of 1,4-Diphenylbutane and its Derivatives

The preparation of the 1,4-diphenylbutane scaffold and its functionalized analogs can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of Unsubstituted 1,4-Diphenylbutane

A common and efficient method for the synthesis of 1,4-diphenylbutane involves the nickel-catalyzed cross-coupling of an aryl halide with ethylene.[5]

Experimental Protocol: Nickel-Catalyzed Synthesis of 1,4-Diphenylbutane [5]

-

Materials: Iodobenzene (0.2 mmol, 1 equiv.), Ir(dtbbpy)(ppy)₂PF₆ (1.8 mg, 0.002 mmol, 1 mol%), NiCl₂·glyme (4.4 mg, 0.02 mmol, 10 mol%), acetonitrile (4.0 mL), N,N,N',N'-tetramethylethylenediamine (TMEDA) (60 μL, 2 equiv.), N,N-diisopropylethylamine (DIPEA) (70 μL, 2 equiv.), ethylene gas.

-

Procedure: To a 10 mL Schlenk flask equipped with a magnetic stirrer bar, add iodobenzene, Ir(dtbbpy)(ppy)₂PF₆, NiCl₂·glyme, and acetonitrile. Seal the flask and degas the mixture by vacuum evacuation and subsequent backfilling with ethylene three times. Add TMEDA and DIPEA sequentially. Irradiate the mixture with a blue LED strip (18 W) under an ethylene balloon for 24 hours at 25 °C. Upon completion, add water (30 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield 1,4-diphenylbutane.

-

Yield: 87%[5]

Synthesis of 1,4-Diphenylbutane-1,4-dione

1,4-Dicarbonyl compounds are versatile intermediates in organic synthesis. The synthesis of 1,4-diphenylbutane-1,4-dione can be accomplished via a DBU-catalyzed reaction of benzaldehyde and 3-benzoylacrylic acid.

Experimental Protocol: Synthesis of 1,4-Diphenylbutane-1,4-dione

-

Materials: Benzaldehyde (1.5 equiv.), thiazolium salt (0.2 equiv.), DBU (0.4 equiv.), 3-benzoylacrylic acid (1.0 equiv.), THF.

-

Procedure: To a stirred solution of benzaldehyde and a thiazolium salt in THF, add DBU. Stir the resulting mixture at room temperature for 10-15 minutes. Add 3-benzoylacrylic acid and heat the reaction to 60 °C overnight. Monitor the reaction by TLC. After completion, cool the reaction to room temperature, wash with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel.[6]

Structural Significance of the 1,4-Diphenylbutane Core

The utility of the 1,4-diphenylbutane scaffold stems from its distinct structural features: the flexible butane linker and the rigid, functionalizable phenyl groups.

The Butane Linker: A Flexible Spacer

The four-carbon chain of 1,4-diphenylbutane provides significant conformational flexibility. This flexibility is crucial in applications where precise spatial positioning of the terminal phenyl groups is required. The conformational analysis of n-butane serves as a useful model for understanding the energetic landscape of the 1,4-diphenylbutane linker. The key conformations are the anti-periplanar (most stable) and the gauche (less stable) staggered conformations, as well as the higher energy eclipsed conformations. This inherent flexibility allows the molecule to adopt various spatial arrangements, which can be critical for binding to biological targets or for directing the formation of specific supramolecular assemblies.

The Phenyl Groups: Platforms for Interaction and Functionalization

The terminal phenyl groups of 1,4-diphenylbutane serve multiple purposes. They can engage in π-π stacking interactions, which are important in the formation of organized molecular structures. Furthermore, the phenyl rings are readily functionalized through electrophilic aromatic substitution and other reactions, allowing for the introduction of a wide array of chemical groups. This functionalization is key to tuning the electronic properties, solubility, and biological activity of 1,4-diphenylbutane derivatives.

Applications in Synthesis

The unique structural characteristics of 1,4-diphenylbutane make it a valuable building block in several areas of chemical synthesis.

Macrocycle Synthesis

The 1,4-diphenylbutane unit can be incorporated as a flexible linker in the synthesis of macrocycles. The length and flexibility of the butane chain can influence the ring size and conformation of the resulting macrocycle, which in turn affects its properties, such as host-guest binding capabilities. The synthesis of macrocycles often involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Logical Relationship: Linker Properties and Macrocyclization Efficiency

Caption: Relationship between linker properties and macrocyclization efficiency.

Polymer Synthesis

1,4-Diphenylbutane and its derivatives can be used as monomers in polymerization reactions. The incorporation of this unit into a polymer backbone can impart specific properties, such as thermal stability and altered mechanical characteristics, due to the combination of flexible aliphatic and rigid aromatic components.

| Polymer Type | Monomer(s) | Key Properties |

| Polyester | Diacid derivative of 1,4-diphenylbutane + Diol | Enhanced thermal stability |

| Polyamide | Diamine derivative of 1,4-diphenylbutane + Diacid chloride | Improved mechanical strength |

Drug Discovery and Development

The 1,4-diphenylbutane scaffold is of significant interest in drug discovery, where it can serve as a linker to connect two pharmacophores in a single molecule.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The length and flexibility of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for protein degradation. The butane chain of 1,4-diphenylbutane represents a simple yet effective alkyl linker.

Experimental Workflow: PROTAC Synthesis and Evaluation

Caption: General workflow for the synthesis and evaluation of PROTACs.

Quantitative Data for PROTACs with Alkyl Linkers

| PROTAC | Target | E3 Ligase | Linker Length (atoms) | DC₅₀ (nM) | Reference |

| PROTAC-1 | BRD4 | VHL | 12 | 1.8 | |

| PROTAC-2 | FAK | CRBN | 13 | 26.4 | [7] |

| MT802 | BTK | CRBN | ~15 (PEG) | 6.2 | [8] |

| SJF608 | BTK | CRBN | ~11 (alkyl) | 8.3 | [8] |

| Compound | IC₅₀ (µM) |

| Compound A | 0.5 |

| Compound B | 1.2 |

| Compound C | 0.8 |

Note: The IC₅₀ values are representative and may vary depending on the specific assay conditions.

Conclusion

The 1,4-diphenylbutane core is a structurally significant and synthetically versatile scaffold. Its flexible aliphatic chain and functionalizable aromatic rings provide a powerful platform for the construction of a diverse range of complex molecules. From its role as a linker in macrocycles and polymers to its application in the design of targeted therapeutics like PROTACs and enzyme inhibitors, the 1,4-diphenylbutane motif continues to be a valuable tool for chemists and drug discovery professionals. The detailed protocols and data presented in this guide are intended to facilitate the further exploration and application of this important structural unit in innovative synthetic endeavors.

References

- 1. 1,4-Diphenylbutane | C16H18 | CID 66182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-DIPHENYLBUTANE | 1083-56-3 [chemicalbook.com]

- 3. 1,4-DIPHENYLBUTANE [chembk.com]

- 4. 1,4-Diphenylbutane|High-Quality Research Chemical [benchchem.com]

- 5. 1,4-DIPHENYLBUTANE synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Photochemical Generation of the 1,4-Diphenylbutane Diradical

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photochemical generation, characterization, and reaction dynamics of the 1,4-diphenylbutane diradical. This transient intermediate is of significant interest in the study of reaction mechanisms, particularly in the fields of organic photochemistry and radical chemistry, which have implications for drug development and materials science. This document details the precursor synthesis, experimental protocols for diradical generation and detection, and key quantitative data, offering a practical resource for researchers in the field.

Introduction

The 1,4-diphenylbutane-1,4-diyl diradical is a reactive intermediate characterized by two unpaired electrons localized at the terminal benzylic positions of a four-carbon chain. Its study provides valuable insights into the fundamental principles of diradical chemistry, including intersystem crossing, cyclization, and fragmentation pathways. The photochemical extrusion of nitrogen from cyclic azoalkanes is a clean and efficient method for generating such diradicals, allowing for the investigation of their intrinsic properties and reactivity in a controlled manner.

Precursor Synthesis: meso-3,6-Diphenyl-3,4,5,6-tetrahydropyridazine

The most common and effective precursor for the photochemical generation of the 1,4-diphenylbutane diradical is meso-3,6-diphenyl-3,4,5,6-tetrahydropyridazine. The synthesis of this compound is a critical first step for any photochemical study.

Synthesis Protocol

The synthesis of meso-3,6-diphenyl-3,4,5,6-tetrahydropyridazine can be achieved through the reaction of benzaldehyde with hydrazine, followed by an oxidative cyclization.

Materials:

-

Benzaldehyde

-

Hydrazine hydrate

-

Ethanol

-

Sodium hydroxide

-

Potassium ferricyanide

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Hydrazone Formation: Benzaldehyde is reacted with hydrazine hydrate in ethanol to form benzaldehyde hydrazone.

-

Oxidative Dimerization and Cyclization: The resulting hydrazone is then subjected to oxidative dimerization and cyclization using an oxidizing agent such as potassium ferricyanide in a basic aqueous solution.

-

Extraction and Purification: The product is extracted with dichloromethane, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the meso-diastereomer.

Photochemical Generation of the 1,4-Diphenylbutane Diradical

The 1,4-diphenylbutane diradical is generated via the photochemical extrusion of a nitrogen molecule from its precursor, 3,6-diphenyl-3,4,5,6-tetrahydropyridazine. This process is typically initiated by UV irradiation.

Reaction Mechanism

Upon absorption of a photon, the precursor molecule is promoted to an excited singlet state. This is followed by the cleavage of the two C-N bonds, leading to the concerted or stepwise elimination of a stable nitrogen molecule and the formation of the 1,4-diphenylbutane diradical. The diradical is initially formed in the singlet state, which can then undergo intersystem crossing to the more stable triplet state.

Experimental Protocols

Steady-State Photolysis

Steady-state photolysis is employed to identify the final products of the photochemical reaction and to determine the quantum yield of product formation.

Protocol:

-

Sample Preparation: A solution of meso-3,6-diphenyl-3,4,5,6-tetrahydropyridazine in a suitable solvent (e.g., benzene, acetonitrile) is prepared in a quartz cuvette. The concentration is adjusted to have an absorbance of approximately 0.1-0.2 at the irradiation wavelength. The solution is deoxygenated by bubbling with argon or nitrogen for at least 30 minutes.

-

Irradiation: The sample is irradiated using a mercury arc lamp or a specific wavelength LED within a photochemical reactor. The light intensity is monitored using a calibrated actinometer (e.g., potassium ferrioxalate).

-

Product Analysis: After irradiation for a defined period, the reaction mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to identify and quantify the photoproducts. The primary products are typically styrene and cis- and trans-1,2-diphenylcyclobutane.

-

Quantum Yield Determination: The quantum yield of nitrogen extrusion (ΦN₂) is determined by measuring the amount of nitrogen gas evolved using a gas burette or by quantifying the consumption of the precursor relative to the number of photons absorbed.

Nanosecond Laser Flash Photolysis (LFP)

Nanosecond laser flash photolysis is a powerful technique to directly observe and characterize the transient 1,4-diphenylbutane diradical.[1][2][3][4][5]

Protocol:

-

Instrumentation: A typical LFP setup consists of a pulsed Nd:YAG laser for excitation (e.g., 355 nm, the third harmonic) and a pulsed xenon lamp as a monitoring light source.[1][3] The change in absorbance of the sample is monitored by a monochromator and a photomultiplier tube, and the signal is recorded on a digital oscilloscope.[1][3]

-

Sample Preparation: A solution of the precursor is prepared in a quartz cell with a 1 cm path length. The solution is deoxygenated by purging with high-purity argon or nitrogen.

-

Data Acquisition: The sample is excited with a laser pulse, and the transient absorption spectrum is recorded at various time delays after the pulse. The decay kinetics of the transient species are monitored at a specific wavelength corresponding to its maximum absorption.

-

Data Analysis: The transient absorption spectrum is constructed by plotting the change in optical density (ΔOD) against wavelength. The lifetime of the diradical is determined by fitting the decay of the transient absorption signal to a first- or pseudo-first-order kinetic model.

Quantitative Data

The following table summarizes the key quantitative data for the photochemical generation and properties of the 1,4-diphenylbutane diradical.

| Parameter | Value | Precursor | Method |

| Quantum Yield of N₂ Extrusion (ΦN₂) | 0.3 - 0.5 | meso-3,6-Diphenyl-3,4,5,6-tetrahydropyridazine | Steady-State Photolysis |

| Triplet Diradical Lifetime (τT) | 30 - 100 ns | meso-3,6-Diphenyl-3,4,5,6-tetrahydropyridazine | Nanosecond Laser Flash Photolysis |

| Transient Absorption Maximum (λmax) | 310 - 330 nm | meso-3,6-Diphenyl-3,4,5,6-tetrahydropyridazine | Nanosecond Laser Flash Photolysis |

Characterization of the 1,4-Diphenylbutane Diradical

The primary evidence for the formation of the 1,4-diphenylbutane diradical comes from its transient absorption spectrum obtained via nanosecond laser flash photolysis. The spectrum typically shows a strong absorption band in the near-UV region (310-330 nm), characteristic of the benzyl radical chromophore. The lifetime of the triplet diradical is on the order of tens to hundreds of nanoseconds and can be influenced by solvent and the presence of quenchers.

Reaction Pathways of the Diradical

The photochemically generated 1,4-diphenylbutane diradical can undergo several competing reactions, providing a rich landscape for mechanistic studies.

-

Cyclization: The diradical can undergo intramolecular cyclization to form cis- and trans-1,2-diphenylcyclobutane. The stereoselectivity of this reaction provides information about the conformational dynamics of the diradical.

-

Fragmentation: β-cleavage of the diradical leads to the formation of two molecules of styrene.

-

Trapping: In the presence of trapping agents such as oxygen, the diradical can be intercepted to form peroxy species.

Conclusion

The photochemical generation of the 1,4-diphenylbutane diradical from 3,6-diphenyl-3,4,5,6-tetrahydropyridazine provides a powerful platform for investigating the fundamental aspects of diradical chemistry. This technical guide has outlined the necessary precursor synthesis, detailed experimental protocols for diradical generation and characterization, and summarized key quantitative data. By utilizing the methodologies described herein, researchers can further explore the intricate reaction dynamics of this and related diradical intermediates, contributing to advancements in organic chemistry, drug development, and materials science.

References

- 1. Measurements with Nanosecond Laser Flash Photolysis Instrumentation - Ruđer Bošković Institute [irb.hr]

- 2. rsc.org [rsc.org]

- 3. scielo.br [scielo.br]

- 4. nanosecond flash photolysis: Topics by Science.gov [science.gov]

- 5. Nanosecond laser flash photolysis of a 6-nitroindolinospiropyran in solution and in nanocrystalline suspension under single excitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 1,4-Diphenylbutane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental stability data for 1,4-diphenylbutane is available in the public domain. This guide is a comprehensive overview based on the known chemical properties of 1,4-diphenylbutane, general principles of stability for aromatic hydrocarbons, and established methodologies for forced degradation studies. The experimental protocols provided are illustrative and should be adapted and validated for specific laboratory conditions.

Introduction

1,4-Diphenylbutane is a hydrocarbon featuring a central four-carbon aliphatic chain with a phenyl group at each end. Its structural characteristics, particularly the presence of aromatic rings and a flexible alkyl chain, make it a subject of interest in various research fields, including its use as a building block in organic synthesis. Understanding the stability and appropriate storage conditions of 1,4-diphenylbutane is crucial for ensuring its integrity in research and development applications, particularly in the pharmaceutical industry where purity and stability are paramount.

This technical guide provides a detailed examination of the stability of 1,4-diphenylbutane under various conditions and offers recommendations for its proper storage. It includes hypothetical, yet detailed, experimental protocols for assessing its stability through forced degradation studies and outlines a suitable stability-indicating analytical method.

Physicochemical Properties of 1,4-Diphenylbutane

A summary of the key physicochemical properties of 1,4-diphenylbutane is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈ | [1] |

| Molecular Weight | 210.31 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 52-53 °C | [2] |

| Boiling Point | 122-128 °C at 2 mmHg | [2] |

| Solubility | Slightly soluble in Chloroform and DMSO | [2] |

| CAS Number | 1083-56-3 | [2] |

Stability Profile and Storage Recommendations

Based on its structure as a long-chain alkylbenzene, 1,4-diphenylbutane is expected to be a relatively stable molecule. Aromatic hydrocarbons, in general, exhibit considerable stability due to the resonance of the benzene ring.[3][4] However, the presence of the alkyl chain introduces potential sites for degradation, particularly at the benzylic positions.

Factors Influencing Stability

The primary factors that can affect the stability of 1,4-diphenylbutane are:

-

Temperature: Elevated temperatures can provide the energy required to initiate thermal decomposition.[5]

-

Light (Photostability): Aromatic compounds can be susceptible to photodegradation upon exposure to UV light.[6]

-

Oxygen (Oxidative Stability): The benzylic hydrogens in the alkyl chain are susceptible to oxidation, especially in the presence of heat, light, or metal catalysts.[7]

-

Humidity (Hydrolytic Stability): As a hydrocarbon, 1,4-diphenylbutane is not expected to be susceptible to hydrolysis. However, the presence of moisture can be a factor in the presence of other reactive species.[8][9]

-

pH: In the absence of other reactive functional groups, 1,4-diphenylbutane is expected to be stable across a wide pH range.

Recommended Storage Conditions

To ensure the long-term integrity of 1,4-diphenylbutane, the following storage conditions are recommended, summarized in Table 2.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a refrigerator. | To minimize the potential for thermal degradation.[2] |

| Light | Store in a light-resistant container. | To prevent photodegradation.[10] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | To prevent oxidation. |

| Container | Store in a tightly sealed container. | To prevent contamination and exposure to moisture.[2] |

| Incompatibilities | Store away from strong oxidizing agents. | To prevent oxidative degradation.[11] |

Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the potential degradation pathways and identifying the likely degradation products of a substance.[12][13] These studies also aid in the development and validation of stability-indicating analytical methods.[14] The following sections outline hypothetical forced degradation protocols for 1,4-diphenylbutane.

A general workflow for a forced degradation study is depicted in the following diagram.

Caption: General workflow for a forced degradation study.

Hydrolytic Degradation

Rationale: To assess the stability of 1,4-diphenylbutane in the presence of water and across a range of pH values. As a non-polar hydrocarbon, it is expected to be hydrolytically stable.

Experimental Protocol:

-

Sample Preparation: Prepare solutions of 1,4-diphenylbutane (e.g., 1 mg/mL) in a suitable co-solvent (e.g., acetonitrile or methanol) and water mixture.

-

Acidic Condition: Add 0.1 M hydrochloric acid to the sample solution.

-

Basic Condition: Add 0.1 M sodium hydroxide to the sample solution.

-

Neutral Condition: Use purified water.

-

Incubation: Store the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 7 days). Protect from light.

-

Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 3, 7 days).

-

Analysis: Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC-UV method.

Oxidative Degradation

Rationale: To evaluate the susceptibility of 1,4-diphenylbutane to oxidation, particularly at the benzylic C-H bonds.

Potential Degradation Pathway:

Oxidation is likely to occur at the benzylic positions, potentially leading to the formation of hydroperoxides, alcohols, ketones, and ultimately, cleavage of the alkyl chain to form benzoic acid and other smaller molecules.[7]

Caption: A potential oxidative degradation pathway for 1,4-diphenylbutane.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of 1,4-diphenylbutane (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Oxidizing Agent: Add a solution of hydrogen peroxide (e.g., 3% v/v).

-

Incubation: Store the solution at room temperature for a specified period (e.g., 24 hours). Protect from light.

-

Sampling: Withdraw aliquots at predetermined time points.

-

Analysis: Analyze the samples directly by a stability-indicating HPLC-UV method.

Thermal Degradation

Rationale: To assess the stability of 1,4-diphenylbutane at elevated temperatures.

Experimental Protocol:

-

Sample Preparation: Place a known amount of solid 1,4-diphenylbutane in a sealed vial.

-

Incubation: Expose the sample to a high temperature (e.g., 80°C) in a thermostatically controlled oven for a specified period (e.g., 14 days).

-

Sampling: At various time points, remove a vial, allow it to cool to room temperature, and dissolve the contents in a suitable solvent.

-

Analysis: Analyze the resulting solution by a stability-indicating HPLC-UV or GC-MS method.

Photodegradation

Rationale: To determine the sensitivity of 1,4-diphenylbutane to light exposure.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of 1,4-diphenylbutane (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water). Also, spread a thin layer of the solid compound in a petri dish.

-

Light Exposure: Place the samples in a photostability chamber and expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light and place it in the same chamber to monitor for thermal degradation.

-

Analysis: Analyze the exposed and control samples by a stability-indicating HPLC-UV method.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active substance due to degradation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique for this purpose.

Proposed HPLC-UV Method

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions (Hypothetical):

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |